molecular formula C25H17BrClNO4 B12050758 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Cat. No.: B12050758
M. Wt: 510.8 g/mol
InChI Key: WTRGDAUKNVJDLO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The methoxy, bromo, and chloro substituents are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-chloroquinoline-4-carboxylate
  • 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-fluoroquinoline-4-carboxylate
  • 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxamide

Uniqueness

The unique combination of methoxy, bromo, and chloro substituents in 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate imparts distinct chemical properties, such as enhanced reactivity and specific binding affinity to biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H17BrClNO4

Molecular Weight

510.8 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

InChI

InChI=1S/C25H17BrClNO4/c1-31-19-9-4-16(5-10-19)24(29)14-32-25(30)21-13-23(15-2-6-17(26)7-3-15)28-22-11-8-18(27)12-20(21)22/h2-13H,14H2,1H3

InChI Key

WTRGDAUKNVJDLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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